N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide - 2180010-70-0

N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Catalog Number: EVT-3061107
CAS Number: 2180010-70-0
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GW788388 (4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta (TGF-beta) type I receptor (ALK5) inhibitor. It exhibited significant antifibrotic activity in rat models of liver and renal fibrosis by reducing the expression of collagen IA1 mRNA.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A). Its discovery stemmed from exploring the structural homology between PDE10A and PDE5, leveraging a library of PDE5 inhibitors. The compound showed effectiveness in a rat conditioned avoidance response test due to its strong PDE10A inhibitory activity and good pharmacokinetic properties.

5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

  • Compound Description: This series of derivatives exhibits various pharmacological activities, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activity. The research focuses on synthesizing and characterizing these derivatives, exploring the impact of different substitutions on their biological activity.

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist. The research focuses on developing a practical synthesis method for this compound, which involves a series of reactions, including esterification, intramolecular Claisen-type reaction, Suzuki-Miyaura reaction, hydrolysis, and amidation.

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

  • Compound Description: This compound is a tetrapeptide containing a tetrahydropyran ring. Its crystal structure reveals a helical conformation stabilized by an intramolecular hydrogen bond, contributing to a rigid β-turn structure.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: This compound is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicology characteristics compared to its predecessor, CJ-12,918. Modifications to reduce lipophilicity led to enhanced metabolic stability and bioavailability.

N-[6-(4-morpholinyl)-3-pyridinyl]-2-(tetrahydro-2H-pyran-4-yl)-N-[(1-{[phenyl]methyl}-4-piperidinyl)methyl]acetamide and Related Compounds

  • Compound Description: This group of compounds acts as GlyT1 transporter inhibitors. The research focuses on their potential use in treating neurological and neuropsychiatric disorders, specifically schizophrenia.

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is a novel, orally active 5-lipoxygenase inhibitor. An efficient three-step synthesis was developed to produce sufficient quantities for preclinical studies.
  • Compound Description: This compound is studied for its potential in treating Hodgkin's lymphoma. The research explores its use as monotherapy or in combination with other chemotherapeutic agents/regimens.

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n) and 1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

  • Compound Description: These are pyrazole-3-carboxamide derivatives designed as potential radioligands for imaging brain CB(1) receptors using positron emission tomography (PET).
  • Compound Description: This compound is a former anti-asthma drug candidate. An efficient synthesis using a modified Migita reaction for carbon-sulfur bond formation was developed for its production.

Triphenyl[ω-(tetrahydro-2H-pyran-2-yloxy)alkyl]tin(IV) compounds

  • Compound Description: This series of organotin(IV) compounds was synthesized and investigated for their anticancer activity. While they showed some activity against ovarian, lung, adenocarcinoma, and colon tumor cell lines, they were less potent than cisplatin.

(+)-33,(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3- diphenyl-1- [(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4- carboxamide

  • Compound Description: This compound is a potent HMG-CoA reductase inhibitor, showing five times the inhibitory potency of the fungal metabolite compactin. It belongs to a series of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl) ethyl]-2H-pyran-2-ones.

Properties

CAS Number

2180010-70-0

Product Name

N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

IUPAC Name

N-(oxan-4-yl)-3-thiophen-2-ylpyrrolidine-1-carboxamide

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39

InChI

InChI=1S/C14H20N2O2S/c17-14(15-12-4-7-18-8-5-12)16-6-3-11(10-16)13-2-1-9-19-13/h1-2,9,11-12H,3-8,10H2,(H,15,17)

InChI Key

LRCUESKBUJWGJY-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CS2)C(=O)NC3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.